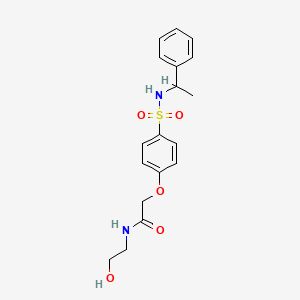
N-(4-acetamidophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetamidophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as AMPA, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to have potential applications in various areas, including medicinal chemistry, drug discovery, and neuroscience.
Wirkmechanismus
N-(4-acetamidophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide exerts its effects by binding to the this compound receptor, which is a type of ionotropic glutamate receptor. The binding of this compound to the receptor causes the influx of cations, such as sodium and calcium, into the cell. This influx of cations leads to depolarization of the cell membrane and the generation of an action potential. The activation of the this compound receptor is essential for the induction of long-term potentiation, which is a cellular mechanism underlying learning and memory.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. In addition to its activity as an anti-cancer agent and anti-inflammatory agent, this compound has been found to have neuroprotective effects. Studies have shown that this compound can protect neurons from damage caused by oxidative stress and excitotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-acetamidophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in lab experiments is its broad spectrum of activity. This compound has been found to have activity against a range of targets, which makes it an attractive candidate for the development of new drugs. Additionally, this compound is relatively easy to synthesize, which makes it a readily available compound for research purposes.
One of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to cells at high concentrations. Additionally, the broad spectrum of activity of this compound can make it difficult to determine the specific mechanism of action of the compound.
Zukünftige Richtungen
There are several future directions for research on N-(4-acetamidophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One area of research is the development of new drugs based on the structure of this compound. By modifying the structure of this compound, researchers can create compounds with improved activity and reduced toxicity.
Another area of research is the study of the effects of this compound on the this compound receptor. By studying the effects of this compound on the receptor, researchers can gain insights into the mechanisms of learning and memory.
Finally, the potential applications of this compound in the treatment of inflammatory diseases and neurodegenerative diseases warrant further investigation. By studying the effects of this compound in animal models of these diseases, researchers can determine the potential therapeutic benefits of the compound.
Synthesemethoden
The synthesis of N-(4-acetamidophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves the reaction of 4-acetamidophenol with 2-(3-methyl-1,2,4-oxadiazol-5-yl)phenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with acetic anhydride to obtain this compound. The overall synthesis process is shown below:
Wissenschaftliche Forschungsanwendungen
N-(4-acetamidophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been extensively studied for its potential applications in various areas of scientific research. One of the primary areas of research is medicinal chemistry, where this compound has been found to have potential as an anti-cancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound has been found to have anti-inflammatory properties, which could make it a potential candidate for the treatment of inflammatory diseases.
Another area of research where this compound has shown promise is in drug discovery. This compound has been found to have activity against a range of targets, including enzymes, receptors, and ion channels. This broad spectrum of activity makes it an attractive candidate for the development of new drugs.
In neuroscience, this compound has been found to have potential as a tool for studying the mechanisms of learning and memory. This compound is an agonist of the this compound receptor, which is a type of ionotropic glutamate receptor that is involved in synaptic plasticity. By studying the effects of this compound on the this compound receptor, researchers can gain insights into the mechanisms of learning and memory.
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-12-20-19(27-23-12)16-5-3-4-6-17(16)26-11-18(25)22-15-9-7-14(8-10-15)21-13(2)24/h3-10H,11H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSXBRMIXWMXFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CC=C2OCC(=O)NC3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(3-methylphenyl)benzene-1-sulfonamide](/img/structure/B7710950.png)







![2-[2-chloro-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B7710998.png)



![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7711025.png)

